3',6'-Dibutoxyspiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one

Description

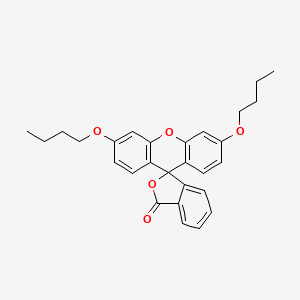

3',6'-Dibutoxyspiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one is a synthetic spiroxanthene derivative characterized by a spirocyclic structure connecting an isobenzofuran-1(3H)-one moiety to a 9H-xanthene ring. The compound features butoxy (-O-C₄H₉) substituents at the 3' and 6' positions of the xanthene ring, replacing the hydroxyl groups found in its parent compound, fluorescein.

Properties

CAS No. |

85391-01-1 |

|---|---|

Molecular Formula |

C28H28O5 |

Molecular Weight |

444.5 g/mol |

IUPAC Name |

3',6'-dibutoxyspiro[2-benzofuran-3,9'-xanthene]-1-one |

InChI |

InChI=1S/C28H28O5/c1-3-5-15-30-19-11-13-23-25(17-19)32-26-18-20(31-16-6-4-2)12-14-24(26)28(23)22-10-8-7-9-21(22)27(29)33-28/h7-14,17-18H,3-6,15-16H2,1-2H3 |

InChI Key |

NISVSXJMPPNUMP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OCCCC)C5=CC=CC=C5C(=O)O3 |

Origin of Product |

United States |

Biological Activity

3',6'-Dibutoxyspiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one, with the CAS number 85391-01-1, is a synthetic compound that exhibits a unique spiro structure. Its molecular formula is and it has a molecular weight of approximately 444.52 g/mol. This compound is part of a class of spiro compounds that have garnered interest due to their potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a spiro configuration that contributes to its unique chemical properties and biological activities.

Anticancer Properties

Recent studies have indicated that this compound may possess significant anticancer properties. Research has shown that compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies on related xanthene derivatives have reported inhibition of cell proliferation in breast and lung cancer cells.

- Case Study : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of spiro compounds on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that derivatives similar to 3',6'-Dibutoxyspiro exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages.

- Research Findings : A study published in Phytotherapy Research demonstrated that spiro compounds could reduce TNF-alpha and IL-6 levels in LPS-stimulated macrophages, indicating potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

The antimicrobial activity of 3',6'-Dibutoxyspiro has also been explored. Preliminary screening against various bacterial strains showed promising results.

- Data Table : Antimicrobial Activity Profile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

The proposed mechanisms for the biological activities of 3',6'-Dibutoxyspiro include:

- Inhibition of Cell Proliferation : By interfering with key signaling pathways involved in cell growth and survival.

- Modulation of Inflammatory Pathways : By inhibiting NF-kB activation and reducing cytokine production.

- Disruption of Bacterial Cell Wall Synthesis : Leading to increased susceptibility to antimicrobial agents.

Comparison with Similar Compounds

Key Structural Features:

- Spirocyclic Core: The spiro junction between isobenzofuranone and xanthene creates a rigid, planar structure conducive to fluorescence and redox activity .

- Butoxy Substituents : The 3',6'-dibutoxy groups increase molecular weight (estimated molecular formula: C₂₈H₃₀O₅) and reduce polarity compared to hydroxylated analogs like fluorescein .

- Electron-Withdrawing Ketone: The 3-one group in the isobenzofuranone ring contributes to conjugation and stabilizes the excited state, influencing fluorescence properties .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3',6'-Dibutoxyspiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one with structurally related spiroxanthene derivatives:

Key Differences and Implications

Substituent Effects on Solubility :

- Hydroxyl groups (fluorescein, Solvent Red 72) enhance water solubility and participation in hydrogen bonding, making them suitable for aqueous assays .

- Butoxy groups increase lipophilicity, favoring organic solvents and membrane permeability .

- Halogenation (e.g., bromine in Solvent Red 72, iodine in erythrosin B) enhances molecular weight and redshifts absorption/emission maxima .

Fluorescence and Antioxidant Activity: Fluorescein’s 3',6'-dihydroxy groups enable radical scavenging in the ORAC assay via hydrogen atom transfer, with a fluorescence decay rate linked to antioxidant capacity . Butoxy substitution likely reduces antioxidant activity due to decreased electron-donating capacity but may improve photostability in non-polar media.

Industrial Applications: Halogenated derivatives (e.g., Solvent Red 72, erythrosin B) are used in hair dyes and food colorants due to intense coloration and stability . Amino-substituted derivatives (e.g., 6'-(diethylamino)-1',3'-dimethyl) exhibit tunable fluorescence for optoelectronic devices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.